molecular formula C16H22N2O5 B14475237 2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid CAS No. 72144-90-2

2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid

Cat. No.: B14475237
CAS No.: 72144-90-2
M. Wt: 322.36 g/mol
InChI Key: VZDLGYYEBSCKIU-UHFFFAOYSA-N
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Description

2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid is an organic compound with a complex structure It is characterized by the presence of an acetyl group, a diethylphenyl group, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid typically involves multiple steps. One common approach is the reaction of 2,6-diethylphenylhydrazine with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with diacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[2-Acetyl-2-(2,6-dimethylphenyl)hydrazine-1,1-diyl]diacetic acid
  • 2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid methyl ester

Uniqueness

2,2’-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid is unique due to its specific structural features, such as the presence of diethyl groups and the hydrazine moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

72144-90-2

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

2-[(N-acetyl-2,6-diethylanilino)-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C16H22N2O5/c1-4-12-7-6-8-13(5-2)16(12)18(11(3)19)17(9-14(20)21)10-15(22)23/h6-8H,4-5,9-10H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

VZDLGYYEBSCKIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C(=O)C)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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